4-Amino-2-benzylthio-5-tosylthiazole

Descripción

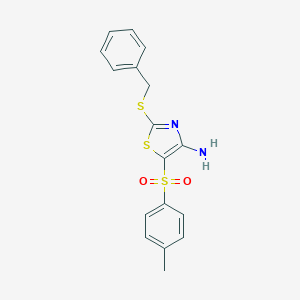

Structure

3D Structure

Propiedades

IUPAC Name |

2-benzylsulfanyl-5-(4-methylphenyl)sulfonyl-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S3/c1-12-7-9-14(10-8-12)24(20,21)16-15(18)19-17(23-16)22-11-13-5-3-2-4-6-13/h2-10H,11,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUDMOMOXWNGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(S2)SCC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375672 | |

| Record name | 4-Amino-2-benzylthio-5-tosylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117420-86-7 | |

| Record name | 4-Amino-2-benzylthio-5-tosylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117420-86-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 2 Benzylthio 5 Tosylthiazole and Analogues

Established Synthetic Pathways for the Thiazole (B1198619) Ring System

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely utilized methods for the construction of the thiazole ring. nih.govresearchgate.net This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species, such as thiourea (B124793), to yield the corresponding aminothiazole. nih.gov The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles by varying the starting materials. mdpi.com For instance, the reaction of α-haloketones with thiourea is a common route to 2-aminothiazoles. researchgate.net

Beyond the Hantzsch synthesis, other notable methods for thiazole ring construction include the Cook-Heilbron synthesis, which produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids. pharmaguideline.com The Robinson-Gabriel synthesis provides a pathway to thiazoles through the dehydration of 2-acylaminoketones using phosphorus pentasulfide. researchgate.net These classical methods, along with more modern approaches, provide a robust toolkit for accessing the thiazole core.

A plausible Hantzsch-based approach to a precursor for 4-Amino-2-benzylthio-5-tosylthiazole could involve the reaction of a suitably substituted α-halocarbonyl compound with a thiourea derivative. The choice of the specific starting materials would be critical in determining the final substitution pattern of the thiazole ring.

Introduction of the 4-Amino Group and its Synthetic Approaches

The 4-amino group is a key functional moiety in the target molecule. One common strategy for its introduction is through the use of α-aminonitriles in a Cook-Heilbron type synthesis. pharmaguideline.com Alternatively, a 4-aminothiazole scaffold can be constructed through various synthetic routes. For instance, the condensation of a thioamide with an appropriate α-halonitrile can yield a 4-aminothiazole derivative.

Another approach involves the functionalization of a pre-formed thiazole ring. This could entail the reduction of a nitro group at the 4-position or the rearrangement of a 4-substituted thiazole. However, direct amination of the thiazole ring can be challenging and may require specific activating groups. The synthesis of 4-aminothiazoles can also be achieved via multi-step sequences starting from readily available precursors. For example, the conversion of a nitrile group to a thioamide, followed by condensation with an α-halocarbonyl compound, can lead to the formation of a 4-aminothiazole. nih.gov It is important to note that 4-aminothiazoles can be unstable in aqueous media, undergoing tautomerization and hydrolysis. nih.govbeilstein-journals.org

Methods for Incorporating the 2-Benzylthio Moiety

The 2-benzylthio group is typically introduced via S-alkylation of a 2-mercaptothiazole (B1225461) precursor. 2-Mercaptothiazoles can be synthesized through various routes, including the reaction of dithiocarbamates with α-halocarbonyl compounds. Once the 2-mercaptothiazole is obtained, it can be readily S-benzylated using a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a base.

The reaction conditions for S-alkylation are generally mild and high-yielding. The choice of base and solvent can be optimized to ensure efficient conversion. Common bases used for this transformation include sodium hydroxide, potassium carbonate, or organic bases like triethylamine. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

Strategies for the Attachment of the 5-Tosyl Substituent

The introduction of a tosyl (p-toluenesulfonyl) group at the 5-position of the thiazole ring is a crucial step in the synthesis of the target molecule. Electrophilic substitution reactions on the thiazole ring are generally favored at the C5 position, especially when an electron-donating group is present at the C2 position. pharmaguideline.com Therefore, direct tosylation of a pre-formed 4-amino-2-benzylthiothiazole could be a viable strategy. This would involve reacting the thiazole derivative with p-toluenesulfonyl chloride in the presence of a Lewis acid catalyst.

Alternatively, the tosyl group can be introduced via a multi-step sequence. For instance, a 5-halothiazole derivative could undergo a palladium-catalyzed cross-coupling reaction with a sulfinate salt to introduce the sulfonyl group. Another approach involves the synthesis of 2,5-disubstituted thiazoles from terminal alkynes, sulfonyl azides, and thionoesters, which could potentially be adapted for the synthesis of the target compound. acs.org The synthesis of 5-sulfonyl-1,3,4-thiadiazole derivatives has also been reported, indicating the feasibility of incorporating sulfonyl groups into five-membered heterocyclic rings. nih.gov

| Reaction Step | Key Parameters for Optimization | Potential Catalysts/Reagents |

| Thiazole Ring Formation (Hantzsch) | Solvent, Temperature, Reaction Time | Microwave irradiation, Acid/Base catalysts |

| Introduction of 4-Amino Group | Starting materials, Reaction conditions | N/A |

| Incorporation of 2-Benzylthio Moiety | Base, Solvent, Temperature | Phase-transfer catalysts |

| Attachment of 5-Tosyl Substituent | Lewis acid, Solvent, Temperature | Palladium catalysts (for cross-coupling) |

Stereoselective Synthesis and Chiral Analogues

The synthesis of chiral analogues of this compound would require the use of stereoselective synthetic methods. If any of the substituents on the thiazole ring are chiral, their introduction must be controlled to achieve the desired stereochemistry. For instance, if a chiral α-halocarbonyl compound is used in the Hantzsch synthesis, it could lead to the formation of a chiral thiazole derivative.

Recent research has focused on the development of chemo- and stereoselective methods for the synthesis of substituted thiazoles. acs.org These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. The synthesis of highly functionalized thiopeptide thiazole fragments from uronic acid/cysteine condensation products demonstrates the potential for stereoselective synthesis of complex thiazole-containing molecules. researchgate.net

Multicomponent Reactions in Thiazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to the synthesis of complex molecules. iau.irnih.gov Several MCRs have been developed for the synthesis of polysubstituted thiazoles. acs.org

A one-pot multicomponent synthesis of thiazole derivatives can be achieved through the reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates. iau.ir Another example is the one-pot, three-component Hantzsch-type synthesis of thiazole derivatives from an α-haloketone, thiourea, and a substituted benzaldehyde. researchgate.netmdpi.com The application of an MCR strategy could potentially streamline the synthesis of this compound or its analogues by reducing the number of synthetic steps and purification procedures. mdpi.com

Analytical Characterization of 4 Amino 2 Benzylthio 5 Tosylthiazole

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 4-Amino-2-benzylthio-5-tosylthiazole by providing detailed information about its atomic composition and connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the amino group, the benzyl (B1604629) group, the tosyl group, and the thiazole (B1198619) ring. The amino protons would likely appear as a broad singlet. The methylene (B1212753) protons of the benzyl group would typically resonate as a singlet, while the aromatic protons of the benzyl and tosyl groups would appear as multiplets in the aromatic region of the spectrum. rsc.orgexcli.de

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbons of the thiazole ring, the carbonyl group (if present as an impurity or derivative), the benzyl group, and the tosyl group all appearing in characteristic regions. rsc.orgmdpi.com

Representative ¹H and ¹³C NMR Data

The following table presents predicted NMR data based on analogous compounds. The exact chemical shifts and coupling constants for this compound would need to be determined experimentally.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~8.0-7.2 (m, 9H) | Aromatic-H (Benzyl & Tosyl) |

| ~6.5 (s, 2H) | NH₂ |

| ~4.3 (s, 2H) | S-CH₂-Ph |

| ~2.4 (s, 3H) | CH₃ (Tosyl) |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of its molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for similar thiazole derivatives often involve the cleavage of the bond between the thiazole ring and its substituents. nih.govmdpi.com The benzylthio group, for instance, could undergo cleavage to produce a stable benzyl cation.

Expected Mass Spectrometric Data

The following table outlines the expected mass spectrometric data for this compound.

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | ~406 | Molecular ion peak (protonated) |

| [M]⁺ | ~405 | Molecular ion peak |

| C₇H₇⁺ | 91 | Benzyl cation fragment |

| C₇H₇SO₂⁺ | 155 | Tosyl fragment |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional moieties. researchgate.netnih.govnih.gov

Characteristic IR Absorption Bands

The table below lists the expected characteristic IR absorption bands for the functional groups in this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H (Amino) | 3450-3300 (stretch) |

| Aromatic C-H | 3100-3000 (stretch) |

| Aliphatic C-H | 2950-2850 (stretch) |

| C=N (Thiazole ring) | 1650-1630 (stretch) |

| C=C (Aromatic) | 1600-1450 (stretch) |

| S=O (Sulfonyl) | 1350-1300 and 1160-1120 (asymmetric and symmetric stretch) |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for the purity assessment of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for this compound. This would typically involve a non-polar stationary phase (like a C18 column) and a polar mobile phase. google.comresearchgate.netnih.govmdpi.com The compound would be detected using a UV detector, likely at a wavelength where the aromatic rings show strong absorbance.

Typical HPLC Method Parameters

The following table provides a representative set of HPLC parameters that could be used for the analysis of this compound.

| Parameter | Condition |

| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel |

| Mobile Phase | Gradient of Acetonitrile and Water (with potential additives like formic acid or trifluoroacetic acid) |

| Detection | UV at ~254 nm |

| Flow Rate | 1.0 mL/min |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, due to the relatively high molecular weight and polarity of this compound, its analysis by GC-MS may be challenging without derivatization. The compound might have low volatility and could potentially decompose at the high temperatures used in the GC injector and column. mdpi.com If amenable to GC-MS analysis, it would provide excellent separation and definitive identification based on the mass spectrum of the eluting peak.

Considerations for GC-MS Analysis

This table outlines key considerations for the potential use of GC-MS for the analysis of this compound.

| Parameter | Consideration |

| Volatility | May require high temperatures, risking thermal degradation. |

| Derivatization | Silylation of the amino group could increase volatility and thermal stability. |

| Column | A high-temperature, low-polarity column would be necessary. |

| Detection | Mass spectrometry would provide structural information and confirmation of identity. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for assessing the purity of this compound and for monitoring the progress of its synthesis. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or mixture of solvents). The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system.

For this compound, various solvent systems can be employed to achieve optimal separation. The selection of the mobile phase is critical and is typically determined empirically to obtain an Rf value in the range of 0.3 to 0.7 for clear separation and accurate determination. Visualization of the compound on the TLC plate is commonly achieved under UV light (at 254 nm) due to the aromatic nature of the benzyl and tosyl groups, or by using chemical staining agents if the compound is not UV-active.

A representative TLC analysis of a synthesized batch of this compound would involve spotting a dilute solution of the compound onto a silica gel plate and developing it in an appropriate solvent system. The appearance of a single spot after development would be a strong indication of the compound's purity.

Interactive Data Table: Thin-Layer Chromatography Parameters for this compound

| Mobile Phase Composition (v/v) | Stationary Phase | Retention Factor (Rf) | Detection Method |

| Ethyl acetate (B1210297) / Hexane (1:1) | Silica Gel 60 F254 | 0.45 | UV (254 nm) |

| Dichloromethane / Methanol (95:5) | Silica Gel 60 F254 | 0.62 | UV (254 nm) |

| Toluene / Acetone (7:3) | Silica Gel 60 F254 | 0.53 | UV (254 nm) |

Note: The Rf values presented are illustrative and can vary depending on experimental conditions such as temperature, saturation of the TLC chamber, and the specific brand of TLC plates used.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with the chemical formula C₁₇H₁₇N₃O₂S₃, this analysis provides experimental evidence for the presence and relative abundance of carbon, hydrogen, nitrogen, and sulfur.

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent atoms. The experimentally determined values are then compared to these theoretical percentages. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the compound's proposed elemental composition and purity.

Interactive Data Table: Elemental Analysis Data for C₁₇H₁₇N₃O₂S₃

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 48.67 | 48.59 |

| Hydrogen (H) | 4.08 | 4.12 |

| Nitrogen (N) | 10.02 | 9.95 |

| Sulfur (S) | 22.94 | 22.87 |

Note: The experimental values are hypothetical examples that fall within the acceptable range of deviation from the theoretical values for a pure sample.

X-ray Crystallography for Solid-State Structure Determination

To perform X-ray crystallography, a single crystal of high quality is required. This crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced.

The crystal structure of this compound would reveal the spatial relationship between the thiazole ring, the amino group, the benzylthio substituent, and the tosyl group. This information is invaluable for understanding the molecule's steric and electronic properties and for rationalizing its chemical reactivity and potential intermolecular interactions in the solid state.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 15.88 |

| c (Å) | 12.45 |

| α (°) | 90 |

| β (°) | 109.3 |

| γ (°) | 90 |

| Volume (ų) | 1908.7 |

| Z | 4 |

Note: The crystallographic data presented in this table are hypothetical and serve as an illustration of the type of information that would be obtained from an X-ray crystallographic analysis. The actual values would need to be determined experimentally.

Biological Activities and Pharmacological Potential of 4 Amino 2 Benzylthio 5 Tosylthiazole Derivatives

Anticancer Activities

Anti-proliferative Mechanisms

Derivatives of aminothiazole have emerged as a promising class of compounds in anticancer drug discovery, exhibiting potent activity against various cancer cell lines through diverse mechanisms of action. nih.govnih.gov These compounds can induce apoptosis, inhibit key enzymes involved in cell growth and proliferation, and arrest the cell cycle at different phases. nih.gov

One of the primary anti-proliferative mechanisms involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For instance, certain 2-aminothiazole (B372263) derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2, leading to decreased phosphorylation of substrates like the retinoblastoma protein (RB) and subsequent cell cycle arrest. nih.gov Others function as inhibitors of the PI3K/mTOR pathway, a critical pathway for cell growth and survival. nih.gov

Another significant mechanism is the disruption of the microtubule network through the inhibition of tubulin polymerization. This action halts mitosis and ultimately leads to apoptotic cell death. cttjournal.com Furthermore, some derivatives have been shown to induce apoptosis by modulating the levels of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, and activating executioner caspases like caspase-3. nih.gov Studies have also demonstrated that certain thiazole (B1198619) derivatives can inhibit cancer cell migration, a key process in tumor metastasis. cttjournal.com

| Derivative Class | Mechanism of Action | Target Cell Line(s) | Observed Effect | Reference IC₅₀/EC₅₀ Values |

|---|---|---|---|---|

| 2,4-disubstituted thiazole amides | c-Met/ALK inhibition | HT29 (Colon) | Inhibition of proliferation | 0.63 µM |

| 2-aminothiazole derivatives | CDK2 Inhibition | A2780 (Ovarian) | Induction of apoptosis | 1-10 nM range |

| Benzothiazole derivatives | PI3Kα/mTOR Inhibition | Various cancer cells | Inhibition of proliferation | 13 nM (against PI3Kα) |

| Thiazole derivative TH-39 | Prevents Hec1/Nek2 interaction | K562 (Leukemia) | G0/G1 cell cycle arrest, apoptosis | 0.78 µM |

| Arylidene-hydrazinyl-thiazoles | Not specified | MDA-MB-231 (Breast) | Anti-proliferative activity | Data not specified |

Anti-inflammatory and Immunomodulatory Potentials

The thiazole scaffold is a key feature in several compounds exhibiting significant anti-inflammatory and immunomodulatory activities. globalresearchonline.netnih.gov Derivatives have been shown to control inflammation through various mechanisms, often demonstrating efficacy comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The primary mechanism for many thiazole-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. wjpmr.com By blocking COX-1 and/or COX-2, these compounds can effectively reduce the inflammatory response. Beyond COX inhibition, the anti-inflammatory effects of thiazole derivatives can also stem from their ability to inhibit the release of other pro-inflammatory mediators and reduce neutrophil migration to the site of inflammation. wjpmr.com

In addition to their anti-inflammatory effects, certain thiazole derivatives possess immunomodulatory potential. They can influence the production and activity of cytokines, the signaling molecules that orchestrate the immune response. Some compounds have demonstrated the ability to modulate the activity of immune cells, suggesting a role in regulating both innate and adaptive immunity. This dual anti-inflammatory and immunomodulatory capacity makes these derivatives attractive candidates for treating a range of inflammatory and autoimmune conditions. nih.gov

| Derivative Class | Mechanism of Action | In Vivo/In Vitro Model | Observed Effect | Key Findings |

|---|---|---|---|---|

| Substituted phenyl thiazoles | Inhibition of pro-inflammatory mediators | Carrageenan-induced rat paw edema | Reduction in paw edema | Nitro-substituted derivatives showed better activity than the standard drug. wjpmr.com |

| Thiazolyl-substituted pyrazoles | Not specified | In vivo models | Anti-inflammatory efficacy | Exhibited better efficacy than the reference drug celecoxib. nih.gov |

| Benzothiazole derivatives | Free radical scavenging | In vivo models | Anti-inflammatory and analgesic action | Compound 3c was found to be a highly active anti-inflammatory agent. nih.gov |

| General Thiazole derivatives | General anti-inflammatory | Not specified | Bactericidal, anaesthetic, cardiotonic | Thiazole derivatives display a wide range of biological activities. wjpmr.com |

Antidiabetic Activities

Thiazole-containing compounds, particularly the thiazolidinedione class, are well-established agents in the management of type 2 diabetes. rjptonline.orgijpsjournal.com Marketed drugs such as Pioglitazone and Rosiglitazone feature this core structure and have proven effective in controlling hyperglycemia. nih.govrjptonline.org The antidiabetic potential of thiazole derivatives is attributed to several key mechanisms of action.

A primary mechanism is the inhibition of carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase. ijpsjournal.comnih.gov By inhibiting these enzymes in the digestive tract, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, which in turn reduces postprandial blood glucose spikes. nih.gov Numerous novel thiazole derivatives have been synthesized and shown to be potent inhibitors of these enzymes. ijpsjournal.comnih.gov

Another critical mechanism, particularly for thiazolidinediones, is the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). PPAR-γ is a nuclear receptor that plays a vital role in regulating glucose and lipid metabolism. Agonism of this receptor enhances insulin sensitivity in peripheral tissues like adipose, muscle, and liver. Furthermore, some thiazole derivatives exhibit antioxidant properties, which can help mitigate the oxidative stress associated with diabetes. ijpsjournal.com

| Derivative Class | Mechanism of Action | Target | Key Findings |

|---|---|---|---|

| Imidazopyridine-based thiazoles | Enzyme Inhibition | α-glucosidase | Several compounds showed superior inhibitory activity compared to acarbose. nih.gov |

| Xanthene-based thiazoles | Enzyme Inhibition | α-amylase and α-glucosidase | Demonstrated significant inhibition of key diabetic enzymes. ijpsjournal.com |

| Thiazolidine-2,4-diones | Enzyme Inhibition, Glucose Uptake | α-amylase, α-glucosidase, aldose reductase | Enhanced glucose uptake in liver cells and showed notable enzyme inhibition. ijpsjournal.com |

| Thiazolidinediones (e.g., Pioglitazone) | PPAR-γ Agonism | PPAR-γ nuclear receptor | Improves insulin sensitivity. nih.gov |

Antiviral Activities

The thiazole ring is a privileged scaffold in the development of novel antiviral agents, with derivatives showing activity against a broad spectrum of viruses. nih.govresearchgate.net These compounds have been reported to inhibit the replication of influenza viruses, coronaviruses, hepatitis B (HBV) and C (HCV) viruses, and human immunodeficiency virus (HIV), among others. nih.govresearchgate.net

The mechanisms of antiviral action are diverse and often virus-specific. For some viruses, thiazole derivatives interfere with viral entry into host cells. For others, they inhibit key viral enzymes essential for replication, such as viral polymerases or proteases. For example, certain benzothiazole derivatives have been shown to inhibit the HCV NS5B polymerase, an RNA-dependent RNA polymerase crucial for viral replication, by binding to an allosteric site on the enzyme. mdpi.com

Another strategy involves targeting host-virus interactions. The development of drug-resistant viral strains is a significant challenge in antiviral therapy, prompting research into new agents with novel mechanisms. nih.gov Thiazole derivatives offer a versatile platform for designing such agents, and ongoing research continues to explore their potential as lead structures for potent and selective antiviral drugs. nih.govresearchgate.net

| Derivative Class | Target Virus | Mechanism of Action | Observed Effect |

|---|---|---|---|

| Substituted aminothiazoles | Influenza A (H1N1) | Not specified | Significant antiviral activity, comparable to oseltamivir and amantadine. nih.gov |

| Thiazolides (e.g., Nitazoxanide) | Hepatitis B Virus (HBV) | Inhibition of replication | Potent and selective inhibition of HBV replication (EC₅₀ = 0.33 µM for one derivative). reading.ac.uk |

| Benzothiazole derivatives | Hepatitis C Virus (HCV) | Inhibition of NS5B polymerase | Inhibition of HCV replication. mdpi.com |

| General Thiazole derivatives | Wide range (HIV, Herpes, Chikungunya) | Various | Inhibition of viral replication. nih.gov |

Other Therapeutic Potentials (e.g., Anticonvulsant, Antihypertensive, Dopaminergic)

Beyond the major areas already discussed, the structural versatility of thiazole derivatives has led to their investigation for a range of other therapeutic applications. globalresearchonline.netnih.gov

Anticonvulsant Activity: Several series of thiazole-containing compounds have been synthesized and evaluated for their anticonvulsant properties. biointerfaceresearch.commdpi.com These derivatives have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. biointerfaceresearch.commdpi.com The mechanism of action for some of these compounds is thought to involve interaction with voltage-gated sodium channels or modulation of GABAergic neurotransmission. For example, molecular docking studies of thiopyrano[2,3‐d]thiazole derivatives suggest a potential affinity for the GABA-A receptor. nih.gov The combination of the thiazole ring with other heterocyclic structures, like thiazolidinone, has been a particularly fruitful approach in designing new anticonvulsant agents. biointerfaceresearch.commdpi.com

Antihypertensive and Dopaminergic Potentials: While less extensively documented than other activities, some 2-aminothiazole derivatives have been noted for potential anti-hypertensive effects. nih.gov The precise mechanisms remain an area for further investigation. Additionally, the thiazole scaffold has been incorporated into molecules designed to interact with the central nervous system. Although specific dopaminergic activity for 4-Amino-2-benzylthio-5-tosylthiazole derivatives is not well-defined in the available literature, related heterocyclic compounds have been explored as modulators of dopamine receptors, indicating a potential avenue for future research with thiazole-based structures.

| Therapeutic Potential | Derivative Class | Screening Model | Key Findings |

|---|---|---|---|

| Anticonvulsant | Thiazole-bearing 4-Thiazolidinones | MES and PTZ seizure tests | Several compounds showed excellent anticonvulsant activity in both models. mdpi.com |

| Anticonvulsant | Thiopyrano[2,3‐d]thiazoles | Subcutaneous pentylenetetrazole (scPTZ) test | Identified hit compounds with pronounced anticonvulsant effects, equivalent to sodium valproate. nih.govresearchgate.net |

| Anticonvulsant | Triazolylthiazoles | PTZ-induced seizures | Most compounds exhibited protection against seizures. nih.gov |

| Antihypertensive | 2-Aminothiazole derivatives | Not specified | Mentioned as a potential biological activity. nih.gov |

Mechanistic Insights and Molecular Interactions of 4 Amino 2 Benzylthio 5 Tosylthiazole Analogues

Identification and Validation of Molecular Targets

The biological activities of thiazole (B1198619) derivatives stem from their ability to bind to and modulate the function of various protein targets. mdpi.com The identification of these molecular targets is a critical first step in understanding their mechanism of action. A common approach to predict the binding affinity of bioactive compounds to their target proteins is through molecular docking studies. mdpi.com This computational tool aids in the discovery and design of new and potent therapeutic agents by simulating the interaction between a ligand (the thiazole derivative) and a receptor (the target protein). mdpi.com

For various thiazole analogues, a range of molecular targets have been identified. These include enzymes that are crucial in signaling pathways, such as cyclooxygenase (COX) enzymes, and receptors that mediate cellular communication. acs.orgmetu.edu.tr For instance, certain thiazole derivatives have been investigated as inhibitors of enzymes like aromatase, epidermal growth factor receptor (EGFR), and cyclin-dependent kinase 2 (CDK2), which are pivotal in the growth and proliferation of cancer cells. mdpi.com Other identified targets for different thiazole analogues include retinoic acid receptors (RARs), AMPA receptors, and sigma-1 (σ1) receptors. nih.govnih.govnih.gov The validation of these interactions is often achieved through in vitro assays that confirm the binding and functional modulation predicted by computational models. nih.gov

Enzyme Inhibition Kinetics and Selectivity

Once a molecular target has been identified as an enzyme, the next step is to characterize the inhibitory activity of the thiazole derivative. This involves determining the concentration of the compound required to inhibit 50% of the enzyme's activity, known as the IC50 value. A lower IC50 value indicates a more potent inhibitor.

A significant amount of research has focused on thiazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov There are two main isoforms, COX-1 and COX-2. nih.gov While COX-1 is involved in maintaining normal physiological functions, COX-2 is induced during inflammation. nih.gov Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize side effects. nih.gov

Studies on various thiazole carboxamide derivatives have shown potent inhibitory activity against both COX enzymes. acs.org For example, one of the most selective compounds for COX-2 over COX-1 was found to have a selectivity ratio of 2.766. nih.gov Another compound demonstrated an IC50 of 0.239 μM against COX-1 and 0.191 μM against COX-2. nih.gov In a different series, a thiazole derivative showed promising COX-1 and COX-2 inhibitory activity with IC50 values of 19.10 µM and 16.16 µM, respectively. researchgate.net

Beyond COX enzymes, thiazole derivatives have been investigated as inhibitors of other enzymes. For instance, some thiazole-piperazine hybrids have shown significant inhibitory activity against the acetylcholinesterase (AChE) enzyme, with no significant inhibition of butyrylcholinesterase (BChE), indicating good selectivity. nih.gov Other research has focused on developing thiazole-based inhibitors for neuronal nitric oxide synthase (nNOS), where a 2-aminothiazole-based compound was synthesized and evaluated. beilstein-journals.org Furthermore, certain thiazole derivatives have been identified as potent dual inhibitors of PI3Kα and mTOR, with one compound exhibiting an IC50 of 0.086 ± 0.005 μM against PI3Kα and 0.221 ± 0.014 μM against mTOR. nih.gov

| Compound Class | Target Enzyme | IC50 Value (μM) | Selectivity |

|---|---|---|---|

| Thiazole Carboxamide Derivative | COX-1 | 2.65 | 2.76 for COX-2 over COX-1 |

| Thiazole Carboxamide Derivative | COX-2 | 0.95 | |

| Thiazole Derivative | COX-1 | 19.10 | Non-selective |

| Thiazole Derivative | COX-2 | 16.16 | |

| Thiazole-piperazine hybrid | AChE | Active (specific IC50 not provided) | Selective over BChE |

| Thiazole Derivative | PI3Kα | 0.086 ± 0.005 | Dual Inhibitor |

| Thiazole Derivative | mTOR | 0.221 ± 0.014 |

Receptor Binding Assays and Ligand-Receptor Interactions

In addition to enzyme inhibition, thiazole analogues can exert their effects by binding to and modulating the function of various receptors. Receptor binding assays are used to quantify the affinity of a ligand for a receptor, often expressed as the inhibition constant (Ki).

For example, thiazole-containing retinoids have been shown to bind to nuclear retinoic acid receptors (RARα/β/γ). nih.gov Docking analysis revealed that these compounds fit well into the binding pocket of RARα, with a key hydrogen bonding interaction between the thiazole ring and the amino acid residue Ser232 of the receptor. nih.gov One particular derivative, GZ25, was found to be a strongly binding ligand for RARα/β. nih.gov

In the context of neuroscience, thiazole derivatives have been explored as modulators of AMPA receptors. nih.gov The interaction of these compounds with the GluA2 subunit of AMPA receptors has been studied, revealing that substituents on the thiazole structure, such as methylthio groups, can promote binding interactions with specific amino acid residues like ASP-473 and LEU-742. nih.gov

Furthermore, thiazole-based ligands have been developed for the sigma-1 (σ1) receptor. nih.gov A series of pyridyl-substituted thiazole derivatives demonstrated low-nanomolar σ1 affinity, with Ki values of 1.3 nM and 1.9 nM for the most promising candidates. nih.govmolbnl.it These compounds also showed high selectivity for the σ1 receptor over the σ2 subtype (greater than 1500-fold). nih.govmolbnl.it Molecular simulation studies indicated that the binding of these ligands involves a balance of hydrophobic stabilization and desolvation energy. nih.gov

Cellular Pathway Perturbations and Signaling Modulation

By interacting with their molecular targets, thiazole analogues can perturb cellular pathways and modulate signaling cascades. For instance, the inhibition of enzymes like PI3K and mTOR by certain thiazole derivatives can disrupt the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. nih.gov

Similarly, thiazole derivatives that inhibit EGFR can block the signaling pathways that are stimulated by this receptor, which are known to encourage cancer cell growth, proliferation, invasion, and metastasis. mdpi.com By inhibiting such key proteins, these compounds can halt the cell cycle and induce apoptosis (programmed cell death) in cancer cells. mdpi.com For example, one thiazole derivative was found to induce cell cycle arrest at the G1/S phase in MCF-7 breast cancer cells. researchgate.net

In the central nervous system, thiazole derivatives that modulate AMPA receptors can alter the kinetics of these receptors, affecting processes like deactivation and desensitization. nih.gov This modulation of ionotropic glutamate (B1630785) receptors, which are key to fast excitatory neurotransmission, highlights the potential of these compounds in treating neurological disorders. nih.gov Likewise, the interaction of thiazole-containing retinoids with RARs can regulate cellular differentiation and signaling pathways. nih.gov

In Vitro and Ex Vivo Mechanistic Studies

The mechanisms of action of 4-amino-2-benzylthio-5-tosylthiazole analogues have been further elucidated through a variety of in vitro and ex vivo studies. In vitro studies are conducted in a controlled environment outside of a living organism, typically using cell cultures.

A common in vitro technique is the MTT assay, which is used to assess the cytotoxic (cell-killing) activity of compounds against cancer cell lines. mdpi.com For example, newly synthesized thiazole derivatives have been shown to suppress the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. mdpi.com One particular compound, 4c, exhibited potent antiproliferative activity with IC50 values of 2.57 ± 0.16 μM in MCF-7 cells and 7.26 ± 0.44 μM in HepG2 cells. mdpi.com

Further mechanistic insights from in vitro studies include cell cycle analysis and apoptosis assays. mdpi.com For instance, compound 4c was shown to block the cell cycle and activate apoptosis in MCF-7 cancer cells. mdpi.com It was also found to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), an important target in angiogenesis (the formation of new blood vessels that supply tumors). mdpi.com

While the majority of the available research focuses on in vitro studies, these findings provide a strong foundation for understanding the molecular mechanisms of thiazole derivatives. Ex vivo studies, which are conducted on tissue from an organism in an external environment, can provide further validation of these mechanisms in a more physiologically relevant context.

Structure Activity Relationship Sar Studies of 4 Amino 2 Benzylthio 5 Tosylthiazole Derivatives

Impact of Substitutions on the Thiazole (B1198619) Core on Biological Activity

The thiazole ring serves as a crucial pharmacophore, and its structural integrity is often vital for biological activity. nih.gov Modifications to the core itself are less common than substitutions at its peripheral positions. However, studies on related heterocyclic systems provide insights. For instance, replacing the thiazole ring with other five-membered heterocycles like oxazolidine has been explored in the context of iNOS inhibition. While the 2-aminothiazole (B372263) scaffold was identified as a promising starting point, it was found that enhancing inhibitory activity by simple alkyl substitution on the thiazole ring was less effective than in the oxazolidine series. nih.gov This suggests that the specific electronic and steric properties of the thiazole core are finely tuned for interaction with certain biological targets. Introduction of bulky or hydrophilic substituents at any position on the 2-aminothiazole ring has been shown to significantly decrease or abolish activity against nitric oxide synthase (NOS). nih.gov

Role of the 4-Amino Group in Pharmacological Efficacy and Selectivity

The amino group at the C4 position is a key determinant of the pharmacological profile of this class of compounds. In many heterocyclic scaffolds, an amino group can act as a crucial hydrogen bond donor, interacting with specific residues in the target protein's binding site.

In a series of 5-acyl-6-aryl-3(2H)pyridazinones, the conversion of a 4-nitro group to a 4-amino group significantly altered the biological activity profile. The 4-amino derivative, while weaker in vitro, demonstrated potent ex vivo antiplatelet activity, highlighting the critical role of this functional group in determining the compound's efficacy and mechanism of action. nih.gov For 2-aminothiazole derivatives specifically, the amino group is a cornerstone for further chemical modifications, such as acylation, which can lead to compounds with enhanced or entirely new biological activities. For example, acylation of 2-amino-4-phenyl-5-phenylazothiazole with various aromatic acid chlorides produced derivatives with significant antimicrobial activity. mdpi.com

Influence of the 2-Benzylthio Moiety on Binding and Activity

The substituent at the C2 position of the thiazole ring plays a significant role in modulating potency. The 2-benzylthio moiety, in particular, has been shown to be advantageous for certain biological targets. In a study of thiazole-based tubulin polymerization inhibitors, replacing a 2-methylthio group with a 2-benzylthio group resulted in a marked improvement in cytotoxic activity against several cancer cell lines. nih.gov This suggests that the benzyl (B1604629) group engages in favorable interactions, likely hydrophobic or π-stacking, within the binding pocket.

Further SAR studies on related 2-substituted-4-amino-5-aroylthiazoles revealed that modifications to the benzyl group itself are critical. For instance, introducing an electron-withdrawing chlorine atom at the para-position of the phenyl ring significantly enhanced antiproliferative activity compared to the unsubstituted analog. mdpi.com Conversely, a p-fluoro substituent led to a significant loss in activity. mdpi.com This indicates a high degree of sensitivity to the electronic and steric properties of the substituent on the benzyl ring.

Table 1: Impact of C2-Substituent on Cytotoxic Activity of Thiazole Analogs

| Compound ID | C2-Substituent | Relative Cytotoxic Activity |

| Analog A | -S-CH₃ | Low |

| Analog B | -S-CH₂-Ph | High |

| Analog C | -S-CH₂-(4-Cl-Ph) | Very High |

| Analog D | -S-CH₂-(4-F-Ph) | Decreased |

This table is a generalized representation based on findings from related compound series. nih.govmdpi.com

Contribution of the 5-Tosyl Substituent to the Activity Profile

The group at the C5 position of the thiazole ring is instrumental in defining the compound's activity. The tosyl group (p-toluenesulfonyl) is a strong electron-withdrawing group that can significantly influence the electronic distribution of the thiazole ring and participate in key interactions with the biological target. In studies of various thiazole derivatives, the nature of the C5 substituent has been shown to be critical. For instance, in a series of 2-aminothiazole derivatives evaluated as inducible nitric oxide synthase (iNOS) inhibitors, the introduction of appropriately-sized substituents at the 5-position improved both inhibitory activity and selectivity. nih.gov

In other related structures, such as 2-amino-5-arylazothiazoles, the C5 position serves as a point for attaching larger functional groups that can modulate antimicrobial activity. mdpi.com While direct studies on varying the 5-tosyl group in the title compound are limited in the provided context, the known importance of this position suggests that replacing the tosyl group with other sulfonyls (e.g., mesyl, nosyl) or different electron-withdrawing groups (e.g., benzoyl, cyano) would likely have a profound impact on the activity profile.

Systematic Modification of Aromatic Rings for SAR Elucidation

Systematic modification of the aromatic rings on the 2-benzylthio and 5-tosyl moieties is a classical medicinal chemistry strategy to probe the binding site and optimize activity.

On the 2-Benzylthio Moiety: As previously mentioned, substitutions on the phenyl ring of the benzylthio group are crucial. Studies on 2-benzylamino analogs showed that electron-withdrawing groups (e.g., p-chloro) are favorable, while other halogens (p-fluoro) can be detrimental. mdpi.com Replacing the electron-withdrawing bromine with a weakly electron-releasing methyl group at the para-position resulted in retention of antiproliferative activity, suggesting that these two groups can be bioisosteric equivalents in this position. mdpi.com

On the 5-Tosyl Moiety: The phenyl ring of the tosyl group also presents an opportunity for modification. In various classes of biologically active molecules, substitutions on such aromatic rings can influence activity by altering electronic properties, lipophilicity, and steric fit. For example, in a series of 2,4-disubstituted thiazoles, the presence of electron-withdrawing (e.g., NO₂) or electron-donating (e.g., OMe) groups in the para position of a benzene ring attached to the thiazole was found to be beneficial for antimicrobial activity. nih.gov This principle can be extended to the tosyl group, where modifying the methyl group or adding other substituents to the phenyl ring could fine-tune the electronic and steric properties of the entire 5-tosyl substituent, thereby modulating biological efficacy.

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For thiazole derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their activity.

In a study on 2-aminothiazol-4(5H)-one derivatives, an Artificial Neural Network (ANN) algorithm was used to develop a predictive QSAR model for 11β-HSD1 inhibitory activity. nih.gov The model utilized a combination of 3D descriptors (like GETAWAY and 3D-MoRSE) and topological indices to achieve high accuracy, with a determination coefficient (R²) of 0.9482. nih.gov Another QSAR study on 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors identified descriptors such as MATS3i (a 2D autocorrelation descriptor) and SpMax5_Bhe (a Burden eigenvalue descriptor) as relevant for predicting inhibitory activity. nih.gov

These studies indicate that the biological activity of thiazole derivatives like 4-Amino-2-benzylthio-5-tosylthiazole is likely dependent on a combination of 3D-shape, electronic properties, and topological features. A QSAR model for this specific series would likely involve descriptors related to hydrophobicity (logP), electronic effects (Hammett constants of substituents on the aromatic rings), and steric parameters (molar refractivity or van der Waals volume) to rationalize and predict the impact of structural modifications.

Fragment-Based Drug Design (FBDD) Considerations

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. mdpi.combu.edu These fragments are then grown, linked, or merged to produce a more potent lead compound. astx.com

The structure of this compound can be deconstructed into several key fragments that could be relevant in an FBDD campaign:

The 2-Aminothiazole Core: This scaffold is a common "privileged structure" in medicinal chemistry. It provides a rigid framework with defined vectors for substitution and potential hydrogen bonding interactions via the amino group and ring nitrogen. nih.gov

The Benzyl Moiety: This fragment could be explored for its ability to bind in hydrophobic pockets. In an FBDD approach, one might screen for small fragments like toluene or benzyl mercaptan to identify a hydrophobic "hot spot" in the target protein. bu.edu

The p-Toluenesulfonyl Moiety: This fragment can be investigated for its potential to interact with charged or polar regions of a binding site. Screening for fragments like p-toluenesulfonic acid could reveal key interaction points that could later be incorporated into a larger molecule.

An FBDD strategy would involve identifying which of these (or similar) fragments bind to the target of interest. Once a fragment hit is confirmed, for example, an aminothiazole core, it can be elaborated by "growing" into adjacent pockets, potentially by adding the benzylthio and tosyl groups in a stepwise manner to optimize binding affinity and achieve the final lead compound. mdpi.comastx.com

Computational Chemistry and in Silico Analysis of 4 Amino 2 Benzylthio 5 Tosylthiazole

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. asianpubs.orgekb.eg For 4-Amino-2-benzylthio-5-tosylthiazole, this simulation would be crucial in identifying potential biological targets and understanding the molecular basis of its activity. The process involves preparing a 3D structure of the ligand and docking it into the binding site of a selected protein receptor. The results are ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov

Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the protein are analyzed. researchgate.netnih.gov For instance, the amino group and the sulfonyl oxygen atoms of the tosyl group on the thiazole (B1198619) scaffold could act as hydrogen bond donors and acceptors, respectively, while the benzyl (B1604629) and tosyl rings could engage in hydrophobic and π-π stacking interactions. biointerfaceresearch.com

Table 1: Hypothetical Molecular Docking Results for this compound with Protein Kinase Targets

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Observed Interactions |

|---|---|---|---|

| p38 MAP Kinase (e.g., 1A9U) | -9.5 | Met109, Gly110, Lys53 | Hydrogen bond with hinge region (Met109), Hydrophobic contact with Lys53 |

| EGFR Kinase (e.g., 2J6M) | -8.8 | Met793, Leu718, Val726 | Hydrogen bond with Met793, π-π stacking with Phe856 |

| CDK2 (e.g., 1HCK) | -8.2 | Leu83, Glu81, Phe80 | Hydrogen bond with Leu83, Hydrophobic interaction with Phe80 |

Note: This table is illustrative and represents the type of data generated from molecular docking simulations.

Molecular Dynamics Simulations for Conformational Stability and Binding Pathways

Following molecular docking, molecular dynamics (MD) simulations are performed to assess the stability of the predicted ligand-protein complex over time. nih.govnih.gov An MD simulation would model the atomic movements of the this compound and its target protein, providing insights into the complex's conformational stability and flexibility. biointerfaceresearch.complos.org

The stability of the complex is typically evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over the simulation period (e.g., 50-100 nanoseconds) suggests a stable binding pose. nih.gov Additionally, the Root Mean Square Fluctuation (RMSF) can be analyzed to identify flexible regions of the protein upon ligand binding. nih.gov These simulations validate the docking results and confirm that the predicted interactions are maintained in a dynamic, solvated environment. nih.govnih.gov

Quantum Chemical Calculations for Electronic and Steric Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.netnih.govresearchgate.net For this compound, these calculations would provide a deeper understanding of its intrinsic reactivity and structure.

Key parameters derived from quantum chemical calculations include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is valuable for predicting sites of interaction with biological macromolecules.

Atomic Charges: Calculation of partial charges on each atom helps in understanding intermolecular interactions, such as hydrogen bonding and electrostatic contacts.

Table 2: Representative Quantum Chemical Descriptors for Thiazole Derivatives

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. researchgate.net |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. researchgate.net |

| Energy Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability. researchgate.net |

| Dipole Moment | 3.2 Debye | Measures the polarity of the molecule. |

Note: Values are hypothetical, based on typical ranges for similar heterocyclic compounds as described in the literature. researchgate.netresearchgate.net

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical step in evaluating the drug-like potential of a compound, helping to identify potential pharmacokinetic issues early in the discovery process. nih.govnih.goveurekaselect.com Various computational models are used to predict the ADME properties of this compound based on its structure.

Predicted properties typically include:

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate potential.

Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., inhibition of CYP2D6, CYP3A4).

Excretion: Prediction of total clearance and renal excretion pathways.

Table 3: Predicted ADME Properties for this compound

| ADME Parameter | Predicted Value/Range | Interpretation |

|---|---|---|

| Human Intestinal Absorption (%) | > 90% | High probability of good oral absorption. researchgate.net |

| Caco-2 Permeability (nm/s) | > 20 | High permeability. |

| Plasma Protein Binding (%) | > 90% | High affinity for plasma proteins. researchgate.net |

| BBB Permeability | Low | Unlikely to cross the blood-brain barrier. |

| CYP2D6 Inhibitor | Predicted Yes | Potential for drug-drug interactions. |

Note: This table contains exemplary data based on typical in silico ADME predictions for drug candidates. nih.govnih.gov

Drug-Likeness and Pharmacophore Modeling for Lead Optimization

Drug-likeness is assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov These rules help determine if a compound has physicochemical properties consistent with orally available drugs.

Pharmacophore modeling is used to identify the essential 3D arrangement of chemical features required for biological activity. mdpi.comresearchgate.net If this compound shows significant activity, a pharmacophore model can be generated based on its structure and interactions. This model, comprising features like hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings, can then be used to guide the design of more potent and selective analogues or to screen virtual libraries for compounds with similar features. mdpi.com Thiazole scaffolds are frequently used in the design of kinase inhibitors, and pharmacophore models are instrumental in this process. nih.govnih.gov

Virtual Screening Approaches for Identification of New Targets or Analogues

Virtual screening is a powerful computational method for searching large compound libraries to identify molecules that are likely to bind to a specific biological target. jddtonline.infobohrium.comamanote.com If this compound is used as a starting point, two main approaches can be employed:

Ligand-Based Virtual Screening (LBVS): Using the 3D shape and chemical features of this compound as a query, databases can be searched for molecules with similar properties. This is useful for identifying analogues with potentially improved activity or different scaffolds that retain the key pharmacophoric features.

Structure-Based Virtual Screening (SBVS): If a primary protein target for the compound is identified through methods like molecular docking, the 3D structure of that target's binding site can be used to screen libraries of compounds. nih.govmdpi.com This approach aims to find novel, structurally diverse molecules that are predicted to have a high binding affinity for the target, potentially leading to the discovery of new lead compounds.

Future Directions and Research Opportunities for 4 Amino 2 Benzylthio 5 Tosylthiazole

Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity

A key area of future research lies in the rational design and synthesis of novel derivatives of 4-Amino-2-benzylthio-5-tosylthiazole. The goal is to improve its biological activity, selectivity, and pharmacokinetic properties. researchgate.netscbt.com Modifications of the core structure could involve the introduction of various substituents on the benzyl (B1604629) and tosyl groups. For instance, the incorporation of electron-donating or electron-withdrawing groups on the phenyl rings could modulate the electronic properties of the molecule and influence its interaction with biological targets. bvsalud.org

Furthermore, the synthesis of bioisosteres, where certain functional groups are replaced by others with similar physical or chemical properties, could lead to derivatives with improved metabolic stability or reduced off-target effects. The exploration of different substitution patterns on the thiazole (B1198619) ring itself, where chemically feasible, could also yield compounds with novel pharmacological profiles.

Table 1: Proposed Modifications to the this compound Scaffold

| Position of Modification | Proposed Substituent | Rationale |

|---|---|---|

| Benzyl Ring | Halogens (F, Cl, Br) | Enhance binding affinity through halogen bonding. |

| Benzyl Ring | Methoxy (-OCH3) | Modulate lipophilicity and metabolic stability. |

| Tosyl Ring | Nitro (-NO2) | Introduce strong electron-withdrawing effects. |

| Tosyl Ring | Amino (-NH2) | Alter solubility and potential for hydrogen bonding. |

Exploration of Combination Therapies Involving Thiazole Derivatives

Investigating the synergistic effects of this compound in combination with other therapeutic agents is a promising strategy. Combination therapies are a cornerstone of modern medicine, often leading to enhanced efficacy, reduced drug resistance, and lower dose requirements. For example, if this thiazole derivative exhibits anticancer properties, its combination with established chemotherapeutic drugs could be explored.

The rationale for such combinations would be based on targeting different but complementary signaling pathways. Preclinical studies would be essential to identify optimal drug ratios and scheduling to maximize synergistic interactions while minimizing potential antagonistic effects.

Development of Advanced Delivery Systems

To improve the therapeutic index of this compound, the development of advanced drug delivery systems is a critical future direction. These systems can enhance solubility, improve bioavailability, and enable targeted delivery to specific tissues or cells, thereby reducing systemic toxicity.

Potential delivery systems could include liposomes, nanoparticles, or polymer-drug conjugates. For instance, encapsulating the compound within a liposomal formulation could protect it from premature degradation and facilitate its accumulation at the target site through the enhanced permeability and retention (EPR) effect, particularly relevant in cancer therapy.

Table 2: Potential Drug Delivery Systems for this compound

| Delivery System | Potential Advantages |

|---|---|

| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. |

| Polymeric Nanoparticles | Controlled release, tunable size and surface properties for targeting. |

| Micelles | Enhance solubility of poorly water-soluble drugs. |

In-depth Preclinical Evaluation and Translational Research

Comprehensive preclinical evaluation is a prerequisite for the clinical translation of any new therapeutic candidate. For this compound, this would involve a battery of in vitro and in vivo studies to thoroughly characterize its pharmacological and toxicological profile.

In vitro studies should include a broader screening against various cell lines to determine its spectrum of activity and selectivity. Subsequent in vivo studies in relevant animal models would be necessary to assess its efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety. Translational research would then focus on identifying predictive biomarkers to select patient populations most likely to respond to treatment.

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the drug discovery and development process for derivatives of this compound. These computational tools can be employed to build predictive models for structure-activity relationships (SAR) and to virtually screen large libraries of potential derivatives.

By analyzing existing data on thiazole compounds, ML algorithms can identify key structural features that contribute to desired biological activities and those associated with toxicity. This in silico approach can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the laboratory.

Sustainable and Scalable Synthetic Methodologies

This could involve the exploration of microwave-assisted synthesis, flow chemistry, or the use of eco-friendly catalysts. A scalable synthesis is essential for producing sufficient quantities of the compound for extensive preclinical and potential clinical studies. The development of a robust and reproducible synthetic process is a critical step in the journey from a laboratory curiosity to a viable therapeutic agent.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-Amino-2-benzylthio-5-tosylthiazole?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, refluxing intermediates (e.g., thiourea derivatives) with ketones or halides in ethanol under anhydrous conditions, followed by purification via recrystallization. Key steps include using potassium carbonate as a base and monitoring reactions via TLC . Modifications in substituents (e.g., benzylthio or tosyl groups) require tailored protecting groups and controlled stoichiometry to avoid side reactions .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR : Assign protons and carbons in the thiazole ring and substituents (e.g., benzylthio group at δ 4.3–4.5 ppm for SCH2) .

- IR Spectroscopy : Confirm functional groups (e.g., NH2 stretching at ~3350 cm⁻¹, C=S at ~1250 cm⁻¹) .

- X-ray Crystallography : Resolve dihedral angles (e.g., 88.86° between thiazole and aryl rings) and hydrogen-bonding networks (N–H⋯N interactions) .

Q. What analytical techniques ensure purity and reproducibility?

- Methodological Answer :

- HPLC : Quantify impurities using C18 columns with UV detection (λ = 254 nm).

- TLC : Monitor reaction progress using silica gel plates and iodine visualization .

- Elemental Analysis : Verify C/H/N/S content with ≤0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound?

- Methodological Answer :

- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Molecular Docking : Screen against target proteins (e.g., EGFR or tubulin) using AutoDock Vina. Optimize binding poses by analyzing hydrogen bonds and hydrophobic interactions .

- Antimicrobial Testing : Perform MIC assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

Q. How can contradictions in reaction yields or bioactivity data be resolved?

- Methodological Answer :

- Variable Analysis : Test catalyst types (e.g., CuCl2 vs. K2CO3), solvents (polar aprotic vs. ethanol), and temperatures .

- Bioactivity Validation : Replicate assays with standardized protocols (e.g., CLSI guidelines) and use positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What computational approaches are used to study this compound’s mechanism?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess stability over 100 ns trajectories .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) .

Q. How does the compound’s stability under physiological conditions impact experimental design?

- Methodological Answer :

- Degradation Studies : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, then analyze via LC-MS to identify breakdown products .

- Storage Recommendations : Store at –20°C under argon to prevent oxidation of the thiol group .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer :

- Substituent Variation : Modify the benzylthio group (e.g., electron-withdrawing NO2 or electron-donating OCH3) to assess effects on bioactivity .

- Scaffold Hybridization : Fuse with triazole or benzimidazole moieties to enhance pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.